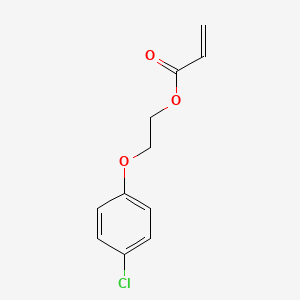
p-Chlorophenoxyethyl acrylate
説明
p-Chlorophenoxyethyl acrylate is a chemical compound that falls within the class of acrylate monomers. It is used in various applications, including coatings, adhesives, sealants, and elastomers (CASE) due to its desirable properties such as stability, high heat resistance, excellent weathering, low-temperature performance, and water resistance . The compound’s chemical structure consists of a chlorophenyl group attached to an ethyl acrylate moiety.
Chemical Reactions Analysis
科学的研究の応用
Photorefractive Polymer Development
A study by Okamoto et al. (1999) in "Chemistry of Materials" discussed the synthesis of an acrylate type monomer used in photorefractive composites. These composites included an electron-transporting component, a nonlinear optical chromophore, and a plasticizer. The composites exhibited specific absorption coefficients and glass-transition temperatures, contributing to the development of photorefractive devices (Okamoto et al., 1999).
Photopolymerization Initiators
Wang Kemin and colleagues (2011) in "Progress in Organic Coatings" synthesized a novel photoinitiator for free radical polymerization, demonstrating efficient initiation of polymerization of acrylates. This research contributes to the understanding of photopolymerization kinetics and the development of new photoinitiators (Wang Kemin et al., 2011).
Enzyme Immobilization and Dye Degradation
In "Microporous and Mesoporous Materials," Çelikbıçak et al. (2014) explored the grafting of poly(2-chloroethyl acrylate) on zeolite particles for enzyme immobilization. This study is significant for environmental applications, particularly in dye degradation and the analysis of dye degradation products (Çelikbıçak et al., 2014).
Photografting and Biomedical Applications
Wang et al. (2005) in "Analytical Chemistry" demonstrated a photografting method to micropattern a covalent surface modification on poly(dimethylsiloxane). This method has implications in bioanalytical applications, such as guiding cell attachment and growth and serving as a substrate for immunoassays, highlighting its potential in biomedical research (Wang et al., 2005).
Polymer Synthesis and Photocrosslinking
Research by Iojoiu et al. (2000) in the "European Polymer Journal" focused on the synthesis and photocrosslinking behavior of polydimethylsiloxanes substituted with acrylate groups. This study contributes to the understanding of the crosslinking behavior of functional polymers, relevant in materials science and engineering (Iojoiu et al., 2000).
Biological Cell Detachment for Bioengineering
Cooperstein and Canavan (2010) in "Langmuir" discussed the use of poly(N-isopropyl acrylamide) in bioengineering for the nondestructive release of biological cells and proteins. This research is pertinent in understanding cell behavior and developing new bioengineering techniques (Cooperstein & Canavan, 2010).
特性
IUPAC Name |
2-(4-chlorophenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-11(13)15-8-7-14-10-5-3-9(12)4-6-10/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXUKHMGCCUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619157 | |
| Record name | 2-(4-Chlorophenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46464-63-5 | |
| Record name | 2-(4-Chlorophenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



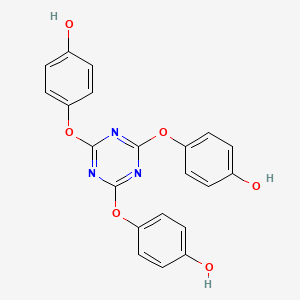

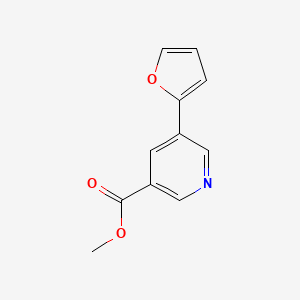


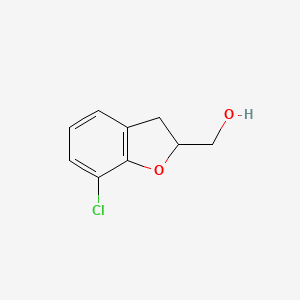


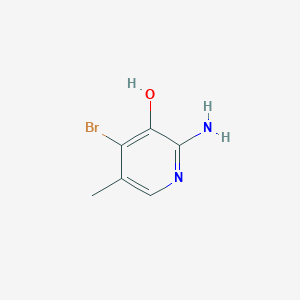
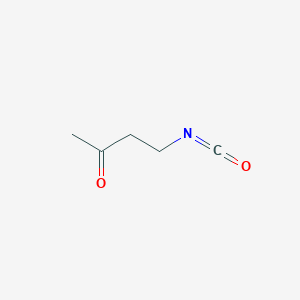

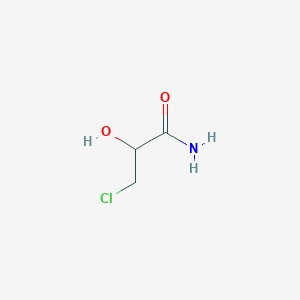

![[(Naphthalen-1-yl)amino]acetonitrile](/img/structure/B1629195.png)